molecular formula C5H13ClN2O2 B1322534 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride CAS No. 1236260-80-2

2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride

Cat. No.: B1322534
CAS No.: 1236260-80-2
M. Wt: 168.62 g/mol
InChI Key: FBYIXZBYKFAMBX-UHFFFAOYSA-N
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Description

2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride: is a chemical compound with the molecular formula C5H12N2O2·HCl. It is a derivative of propanamide, featuring an amino group and a hydroxyethyl group. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino propanoic acid and 2-chloroethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

    Formation of Intermediate: The reaction between 2-amino propanoic acid and 2-chloroethanol results in the formation of an intermediate compound, which is then further reacted to form the final product.

    Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 2-Amino-N-(2-hydroxyethyl)propanamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as:

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove any impurities.

    Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for use in research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogenating agents such as thionyl chloride can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amides.

Scientific Research Applications

2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-hydroxy-N-(2-hydroxyethyl)propanamide hydrochloride
  • 2-Amino-N-(2-aminoethyl)propanamide hydrochloride

Uniqueness

2-Amino-N-(2-hydroxyethyl)propanamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-4(6)5(9)7-2-3-8;/h4,8H,2-3,6H2,1H3,(H,7,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYIXZBYKFAMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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